21-Acetoxy-11b-hydroxy-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione
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Overview
Description
Budesonide 21-acetate is a synthetic glucocorticoid used primarily for its anti-inflammatory properties. It is a derivative of budesonide, a non-halogenated cyclic ketal corticosteroid. Budesonide 21-acetate is commonly used in the management of asthma, allergic rhinitis, and various skin disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of budesonide 21-acetate typically involves the aldolization of 16α-hydroxy prednisolone acetate with n-butyraldehyde, followed by hydrolysis of the 21-acetate . This process can be optimized using continuous flow chemistry techniques, which allow for better control over reaction parameters such as flow rate, temperature, and residence time .
Industrial Production Methods
Industrial production of budesonide 21-acetate often employs continuous flow processes to enhance efficiency and reduce costs. These methods involve the use of flow reactors to control the molar ratio of budesonide epimers and optimize particle size .
Chemical Reactions Analysis
Types of Reactions
Budesonide 21-acetate undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of ketone groups.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include perchloric acid as a catalyst for aldolization and various solvents like 1,4-dioxane . The reaction conditions are typically optimized to achieve the desired product yield and purity.
Major Products Formed
The major products formed from these reactions include different epimers of budesonide, which can be separated and purified for further use .
Scientific Research Applications
Budesonide 21-acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying glucocorticoid synthesis and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Industry: Employed in the formulation of various pharmaceutical products, including inhalers and nasal sprays.
Mechanism of Action
Budesonide 21-acetate exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses by inhibiting the migration of polymorphonuclear leukocytes and reversing capillary permeability . The compound also stabilizes lysosomal membranes, preventing the release of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: Known for its potent anti-inflammatory and immunosuppressive effects.
Hydrocortisone: Commonly used for its anti-inflammatory and immunosuppressive properties.
Uniqueness
Budesonide 21-acetate is unique due to its high affinity for glucocorticoid receptors and its ability to undergo various chemical modifications. This makes it a versatile compound for both therapeutic and research applications .
Properties
IUPAC Name |
[2-(11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIYSFVNRMBENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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